molecular formula C16H18N6 B2995628 N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide CAS No. 577791-34-5

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide

Cat. No.: B2995628
CAS No.: 577791-34-5
M. Wt: 294.362
InChI Key: YPORFSMUOOITPH-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenyl group attached to a dihydropyrazole ring

Mechanism of Action

Target of Action

The compound N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a derivative of sulfonamides . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthetase, which is crucial for the synthesis of folic acid . Folic acid is essential for the growth and survival of bacteria, making it an effective target for antibacterial agents .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme . This prevents PABA from binding, thereby inhibiting the synthesis of folic acid and ultimately leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This leads to a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and proteins . As a result, the bacteria cannot grow or reproduce, leading to their eventual death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be affected by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual variations in metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the compound prevents the bacteria from producing the nucleic acids and proteins they need to grow and divide . This leads to a decrease in the number of bacteria, helping to clear the bacterial infection .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of the compound and potentially its efficacy . The compound’s stability could also be affected by factors such as temperature and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydrazine derivatives to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide

Uniqueness

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-11-10-12(2)20-16(19-11)21-15(17)22-14(8-9-18-22)13-6-4-3-5-7-13/h3-7,9-10,14H,8H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPORFSMUOOITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2C(CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2C(CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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